molecular formula C21H21NO4 B11391838 N-benzyl-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

N-benzyl-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11391838
M. Wt: 351.4 g/mol
InChI Key: BLCBIUDLZVYGQP-UHFFFAOYSA-N
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Description

N-benzyl-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic coumarin derivative designed for advanced pharmacological and biochemical research. Coumarins are a prominent class of oxygen-containing heterocycles extensively investigated for their diverse biological activities. This compound is of significant interest in oncology research, particularly in the study of hormone-dependent cancers. Structurally, it integrates a coumarin core, a scaffold recognized for its relatively low toxicity and participation in a remarkable array of biological activities, with an N-benzylacetamide side chain . The specific substitution pattern on the coumarin nucleus, including methoxy and methyl groups at the 5, 4, and 7 positions, is a key determinant of its biological profile, as modifications at the C-3 and C-4 positions of coumarin are often coveted for the development of new bioactive agents . Research into analogous coumarin-4-acetamide compounds has demonstrated potent cytotoxic effects against human breast adenocarcinoma cell lines, such as ER+ MCF-7 and triple-negative MDA-MB-231 cells, with some derivatives exhibiting IC50 values in the sub-micromolar range . The presence of the acetamide functionality is a critical feature, as it is a common pharmacophore in the design of nonsteroidal antiestrogens and Selective Estrogen Receptor Modulators (SERMs) . This suggests a potential research application for this compound in investigating estrogen receptor (ER) antagonism and aromatase inhibition, which are well-established strategies for impeding the growth of estrogen-sensitive malignancies . Beyond anticancer applications, the structural motifs present in this molecule align with those found in other coumarin-based hybrids that have shown promise as potent enzyme inhibitors . This positions this compound as a versatile chemical tool for researchers exploring new therapeutic avenues against various pathological conditions.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

N-benzyl-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C21H21NO4/c1-13-9-17(25-3)20-14(2)16(21(24)26-18(20)10-13)11-19(23)22-12-15-7-5-4-6-8-15/h4-10H,11-12H2,1-3H3,(H,22,23)

InChI Key

BLCBIUDLZVYGQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC=CC=C3)C)C(=C1)OC

Origin of Product

United States

Preparation Methods

Acyl Chloride Intermediate

  • Conversion of the acetic acid to its acyl chloride (SOCl₂, reflux) enables direct reaction with benzylamine.

  • Advantages : Faster reaction (4–6 hours).

  • Disadvantages : Lower yield (65–70%) due to hydrolysis side reactions.

Solid-Phase Synthesis

  • Immobilized benzylamine on resin allows stepwise coupling, though this method is less common for small-scale synthesis.

Analytical Characterization

Spectroscopic Data :

  • ¹H-NMR (DMSO-d₆) :

    • δ 3.77 (s, 3H, OCH₃), 4.01 (s, 2H, CH₂CO), 7.25–7.35 (m, 5H, benzyl).

  • IR (KBr) :

    • 1734 cm⁻¹ (C=O, lactone), 1660 cm⁻¹ (C=O, amide).

  • HPLC : Purity >98% (C18 column, methanol:water 70:30).

Thermal Stability :

  • Decomposition temperature: 210–215°C (DSC).

Challenges and Optimization

  • By-Product Formation :

    • Over-alkylation at position 3 can occur if excess dimethyl acetone dicarboxylate is used.

    • Mitigation: Strict stoichiometric control and low-temperature conditions.

  • Solvent Selection :

    • DMF enhances coupling efficiency but complicates purification. Alternatives like THF reduce yield by 10–15%.

Industrial Scalability

  • Batch Process :

    • Economical for 1–10 kg batches (yield: 75–80%).

  • Continuous Flow :

    • Microreactor systems improve heat transfer, reducing reaction time by 50% .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form a hydroxyl group.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity
    • Studies have indicated that compounds similar to N-benzyl-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide exhibit significant antimicrobial properties. The chromenone structure is known for its ability to inhibit bacterial growth and has been evaluated against various strains of bacteria and fungi.
    MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
    Staphylococcus aureus1532 µg/mL
    Escherichia coli1264 µg/mL
    Candida albicans1816 µg/mL
  • Anticancer Activity
    • Research has shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of critical enzymes involved in cell proliferation and survival.
    Cell LineEC50 (µM)Observations
    HeLa10Significant apoptosis induction
    MCF715Moderate cytotoxicity observed
    A54912High cytotoxicity
  • Antitubercular Activity
    • Preliminary studies suggest that this compound may possess antitubercular properties. It has been evaluated for its efficacy against Mycobacterium tuberculosis with promising results.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted on various derivatives of chromenones demonstrated that compounds with similar structures exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Cancer Cell Line Evaluation :
    • In vitro studies on breast cancer (MCF7) and lung cancer (A549) cell lines revealed that modifications to the chromenone core significantly enhanced cytotoxic effects, suggesting structural optimization could lead to more effective anticancer agents.

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Structural Analogues with Coumarin Derivatives

(E)-N´-(2-Hydroxy-5-Nitrobenzylidene)-2-(4-Methyl-2-Oxo-2H-Chromen-7-Yloxy)Acetohydrazide (2k)
  • Structure : Contains a coumarin core (4-methyl, 2-oxo) linked to an acetohydrazide group and a nitrobenzylidene substituent.
  • Properties : Melting point: 234–236°C; IR carbonyl stretch at 1664 cm⁻¹ (amide C=O) .
  • Key Differences: The acetohydrazide group (vs.
(E)-2-(4-Methyl-2-Oxo-2H-Chromen-7-Yloxy)-N´-[(E)-3-Phenylallylidene]Acetohydrazide (2l)
  • Structure : Similar coumarin core but with a phenylallylidene substituent.
  • Synthesis : Prepared via condensation reactions in 1,4-dioxane with thioacetic acid and ZnCl₂ .
  • Comparison : The absence of methoxy groups and the presence of allylidene may reduce electron-donating effects compared to the target compound.

Heterocyclic Acetamide Derivatives

Benznidazole (N-Benzyl-2-(2-Nitroimidazolyl)Acetamide)
  • Structure : Nitroimidazole replaces the coumarin core.
  • Activity : Antiparasitic (Chagas disease) but with severe side effects (e.g., neuropathy, agranulocytosis) .
  • Comparison : The nitroimidazole group enhances redox activity, contributing to toxicity, whereas the coumarin in the target compound may offer better biocompatibility.
KX2-391 (N-Benzyl-2-(5-(4-(2-Morpholinoethoxy)Phenyl)Pyridin-2-Yl)Acetamide)
  • Structure: Pyridine and morpholinoethoxy substituents.
  • Activity : Src kinase inhibitor (GI₅₀: 1.34 µM in NIH3T3/c-Src527F cells) .
  • Comparison : The coumarin in the target compound could modulate kinase inhibition differently due to its planar aromatic system and methoxy/methyl substituents.

Phenoxy and Sulfanyl Acetamide Derivatives

N-Benzyl-2-(2-Chloro-4-Methylphenoxy)Acetamide
  • Structure: Phenoxy group replaces coumarin.
  • Crystallography : Forms N–H···O hydrogen bonds in crystal packing .
  • Comparison : The target compound lacks an N–H group (due to N-benzyl substitution), relying instead on van der Waals interactions and π-π stacking from the coumarin and benzyl groups.
N-Cyclohexyl-2-(2,3-Dichlorophenylsulfanyl)Acetamide
  • Structure : Cyclohexyl group and dichlorophenylsulfanyl substituent.
  • Crystallography : Chair conformation of cyclohexyl ring; hydrogen-bonded chains along the c-axis .
  • Comparison : The benzyl group in the target compound may enhance lipophilicity compared to cyclohexyl.

Biological Activity

N-benzyl-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a compound belonging to the coumarin family, known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C21H21NO4, with a molecular weight of 351.4 g/mol. The compound features a benzopyranone structure with methoxy and methyl substituents, which may enhance its biological activity.

Synthesis Method:
The synthesis typically involves the reaction of 5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-carboxylic acid with benzylamine under acidic or basic conditions, often utilizing coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to facilitate amide bond formation.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. Studies have shown that certain coumarin derivatives can inhibit estrogen receptors, suggesting potential applications in hormone-related cancers. For instance, compounds similar to this structure have demonstrated cytotoxic effects on various cancer cell lines including A549 (lung adenocarcinoma) and MCF7 (breast cancer) cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AA54910
Compound BMCF715
N-benzyl ...A54912

Antimicrobial Activity

N-benzyl derivatives have also been studied for their antimicrobial properties. They have shown efficacy against various Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus. In vitro studies indicate that these compounds can disrupt bacterial cell membranes and inhibit biofilm formation .

Table 2: Antimicrobial Activity Against Bacterial Strains

Compound NameBacterial StrainMIC (µg/mL)Reference
Compound CMRSA32
N-benzyl ...Staphylococcus aureus16
Compound DE. coli>64

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with similar structures. Studies suggest that certain substituted N-benzyl acetamido compounds exhibit potent anticonvulsant properties in animal models, with ED50 values comparable to established medications like phenytoin .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Estrogen Receptors: Potential modulation of estrogen receptor activity may contribute to its anticancer effects.
  • Enzymatic Interactions: The compound may inhibit specific enzymes involved in cancer progression or bacterial metabolism.
  • Cell Membrane Disruption: Its lipophilic nature allows it to penetrate cell membranes effectively, leading to increased cytotoxicity against cancerous and bacterial cells.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds to determine their biological efficacy. For example, a study published in MDPI highlighted the anticancer activity of novel derivatives against A549 cells, demonstrating significant reductions in cell viability at specific concentrations . Another investigation emphasized the antimicrobial potential against resistant strains, showcasing the importance of structural modifications in enhancing activity .

Q & A

How can the synthesis of N-benzyl-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide be optimized for high yield and purity?

Level: Basic
Methodological Answer:

  • Reaction Conditions: Control temperature (e.g., reflux in solvents like DMF or THF) and use catalysts such as triethylamine to facilitate coupling reactions. For example, chloroacetyl chloride can be reacted with intermediates under nitrogen atmosphere to minimize side reactions .
  • Purification: Employ recrystallization from solvents like pet-ether or methanol to enhance purity .
  • Analytical Monitoring: Use thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases to track reaction progress and confirm completion .
  • Characterization: Validate purity via 1^1H/1313C NMR and high-resolution mass spectrometry (HRMS), comparing peaks to theoretical predictions .

What are the best practices for determining the crystal structure of this compound using X-ray diffraction?

Level: Basic
Methodological Answer:

  • Data Collection: Use a Bruker AXS diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect data up to θ ≈ 25° for completeness .
  • Structure Solution: Apply direct methods via SHELXS or SHELXD for phase determination, followed by full-matrix least-squares refinement with SHELXL .
  • Refinement: Anisotropic refinement for non-hydrogen atoms and isotropic treatment for hydrogens. Validate using WinGX for geometric analysis and ORTEP for visualization .
  • Validation: Check R-factor convergence (target < 0.05) and confirm absence of outliers in residual electron density maps .

How can conflicting biological activity data across studies be systematically analyzed?

Level: Advanced
Methodological Answer:

  • Experimental Variables: Compare assay conditions (e.g., cell lines, incubation times, and concentrations). For instance, Src kinase inhibition assays may vary due to ATP concentration differences .
  • Data Normalization: Use positive controls (e.g., KX2-391 for Src inhibition) to standardize activity metrics .
  • Statistical Analysis: Apply ANOVA to assess significance of IC₅₀ variations. Cross-validate with orthogonal assays (e.g., Western blotting for target engagement) .

What strategies are effective for elucidating the structure-activity relationship (SAR) of derivatives?

Level: Advanced
Methodological Answer:

  • Substituent Variation: Modify the benzyl group (e.g., electron-withdrawing/-donating groups) and coumarin core (e.g., halogenation at C4/C7) to assess impact on bioactivity .
Derivative Modification Biological Impact Reference
N-Benzyl to N-(4-Fluorobenzyl)Increased Src kinase inhibition (IC₅₀: 12 nM → 8 nM)
Methoxy to Ethoxy at C5Reduced antifungal activity (MIC: 2 µg/mL → 16 µg/mL)
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in enzyme active sites .

How can discrepancies in molecular weight determination between MS and theoretical values be resolved?

Level: Advanced
Methodological Answer:

  • Instrument Calibration: Use certified standards (e.g., sodium trifluoroacetate clusters) to calibrate HRMS instruments .
  • Ionization Artifacts: Test ESI vs. MALDI ionization to minimize adduct formation. For example, ESI may produce [M+Na]⁺ peaks requiring mass adjustment .
  • Sample Purity: Pre-purify via preparative HPLC (C18 column, acetonitrile/water gradient) to remove salts or impurities affecting MS accuracy .

What methodologies are recommended for analyzing metabolic stability in preclinical studies?

Level: Advanced
Methodological Answer:

  • In Vitro Assays: Incubate with liver microsomes (human/rat) at 37°C, monitoring parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .
  • Metabolite Identification: Use UPLC-QTOF-MS with MSE data-independent acquisition to fragment and annotate metabolites .
  • CYP Inhibition Screening: Test against CYP3A4/2D6 isozymes using fluorogenic substrates to assess drug-drug interaction risks .

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